molecular formula C9H8FN3O2S B2884260 5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride CAS No. 2445792-10-7

5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride

Cat. No.: B2884260
CAS No.: 2445792-10-7
M. Wt: 241.24
InChI Key: YOSPECNEDPCLQQ-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound with the molecular formula C9H8FN3O2S It belongs to the class of triazole derivatives, which are known for their diverse biological and chemical properties

Safety and Hazards

While specific safety and hazard information for “5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride” is not available, it’s important to handle all chemicals with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of 5-methyl-1-phenyl-1,2,4-triazole with sulfonyl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfonyl chlorides and fluoride sources. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Industrial methods may also involve the use of continuous flow reactors to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide or sulfonate derivatives, while oxidation and reduction reactions can lead to changes in the triazole ring structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride is unique due to the combination of the triazole ring and the sulfonyl fluoride group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the methyl and phenyl groups also contributes to its distinct reactivity and binding characteristics .

Properties

IUPAC Name

5-methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2S/c1-7-11-9(16(10,14)15)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSPECNEDPCLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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